2,6-Dideoxy-3-O-methyl-arabino-hexose
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Overview
Description
2,6-Dideoxy-3-O-methyl-arabino-hexose is a natural product found in Streptomyces avermitilis with data available.
Scientific Research Applications
Synthesis and Structural Studies
Stereocontrolled Synthesis : 2,6-Dideoxy sugars, including 2,6-dideoxy-3-O-methyl-arabino-hexose, have been synthesized stereospecifically through reactions involving nucleophilic agents and 2,6-anhydro-2-thio structures, demonstrating their potential for diverse structural applications in chemistry (Toshima et al., 1991).
Estimation and Analysis Techniques : Research on 3,6-dideoxy-hexoses has led to the development of sensitive and specific assays for their estimation, indicating the importance of analytical techniques in studying these sugars (CYNKIN & Ashwell, 1960).
Unique Structural Features : Studies focusing on sugars with deoxy and methyl-branched moieties, including 2,6-dideoxy-3-C-methyl-arabino-hexose, highlight the unique structural attributes of these sugars, which are critical for understanding their chemical properties and potential applications (Lo et al., 1989).
Novel Dideoxyhexose Identification : Research has identified novel O-methyl-2,6-dideoxyhexoses in Mycobacterium kansasii, underscoring the role of these sugars in microbial biology and potentially in medical research (Fournié et al., 1987).
Chemical Synthesis and Modifications
Phosphonate Analogue Synthesis : The synthesis of 5,6-dideoxy-6-phosphono-d-arabino-hexose, an analogue of d-arabinose 5-phosphate, from 2,6-dideoxy sugars, suggests the potential for creating biochemically significant analogues for research purposes (Unger et al., 1978).
Derivative Production for Antibiotics : The synthesis of derivatives related to 3-amino-2,3-dideoxy-L-hexoses from 2,6-dideoxy sugars, including L-arabino-hexose, is significant for developing components of antibiotics, indicating pharmaceutical applications (Bargiotti et al., 1977).
Extension of Carbon Chains : The extension of carbon chains in 2-deoxyaldose derivatives, including 2,6-dideoxy-arabino-hexose, has broad implications for synthesizing metabolically relevant sugar derivatives and deoxy analogs of nucleoside antibiotics (Horton & Markovs, 1980).
Biological and Medical Research Potential
Cytotoxic Activity Studies : Research on the cytotoxic activity of derivatives of 2,6-dideoxy-L-arabino-hexopyranose has implications for cancer research, particularly in studying their effects on leukemia cells (Hadfield et al., 1979).
Antibiotic Sugar Derivatives : Studies on branched-chain sugars, including derivatives of 3-amino-2,3,6-trideoxy-3-C-methyl-L-xylo-hexopyranose, a novel branched-chain amino sugar in antibiotics, reveal the role of such sugars in antibiotic efficacy (Brimacombe et al., 1983; Brimacombe et al., 1984)(Brimacombe et al., 1983; Brimacombe et al., 1984).
Properties
CAS No. |
6786-76-1 |
---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3R,4R,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m1/s1 |
InChI Key |
GOYBREOSJSERKM-FSDSQADBSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
Canonical SMILES |
CC(C(C(CC=O)OC)O)O |
18607-77-7 | |
Synonyms |
2,6-dideoxy-3-O-methyl-arabino-hexose L-oleandrose oleandrose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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